![molecular formula C25H24N2O5S B2589138 6-O-ethyl 3-O-methyl 2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 864926-05-6](/img/structure/B2589138.png)

6-O-ethyl 3-O-methyl 2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

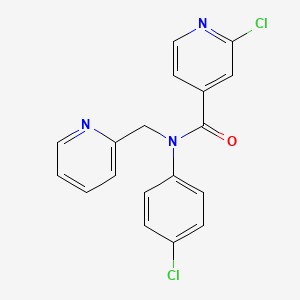

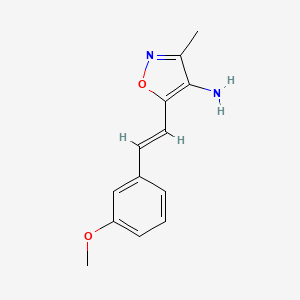

This compound is a derivative of thieno[2,3-c]pyridine, which is a heterocyclic compound . Thieno[2,3-c]pyridine derivatives are known to exhibit a wide spectrum of biological activities .

Molecular Structure Analysis

The compound contains a thieno[2,3-c]pyridine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyridine ring . The dihydropyrimidine ring in similar compounds is known to adopt a screw-boat conformation .Applications De Recherche Scientifique

Synthesis of Novel Compounds

Researchers have explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems. Such compounds are synthesized from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, reacting with carbonyl compounds to give tetrahydropyridothienopyrimidine derivatives. These compounds serve as key intermediates for further chemical reactions and have potential applications in developing new pharmaceuticals and materials (Bakhite, Al‐Sehemi, & Yamada, 2005).

Development of Heterocyclic Systems

Another research focus is on the reaction of arylacetonitriles with methyl or ethyl esters of hydroxybenzo[b]thiophene-2-carboxylic acid or 4,6-dimethyl-3-hydroxythieno[3,2-c]pyridine-2-carboxylic acid. These reactions lead to the formation of derivatives of new heterocyclic systems, such as pyrano[2′,3′-4,5]-thieno[3,2-c]pyridine. These findings contribute to the development of new compounds with potential applications in drug development and organic electronics (Volovenko et al., 1983).

Microwave-Assisted Synthesis

Research has also delved into microwave-assisted synthesis techniques for creating novel pyrido[3,2-f][1,4]thiazepines and related compounds, improving yields and reducing reaction times compared to traditional methods. This approach not only enhances the efficiency of chemical synthesis but also opens up new pathways for the rapid development of complex molecules with potential therapeutic uses (Faty, Youssef, & Youssef, 2011).

Applications in Polymer Science

In the realm of polymer science, the chemical strategies involving thieno[2,3-c]pyridine derivatives have been utilized to synthesize new polyimides. These polymers exhibit exceptional thermal and thermooxidative stability, indicating their potential use in high-performance materials for aerospace, electronics, and other advanced applications (Zhang et al., 2005).

Antibacterial and Antioxidant Activities

The synthesis of benzothiazole-containing 4H-pyrimido[2,1-b]benzothiazoles derivatives and their biological evaluation have shown promising results. These compounds exhibit antibacterial and antioxidant activities, highlighting their potential as leads for the development of new antimicrobial and antioxidative agents (Bhoi, Borad, Pithawala, & Patel, 2016).

Propriétés

IUPAC Name |

6-O-ethyl 3-O-methyl 2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5S/c1-3-32-25(30)27-14-13-19-20(15-27)33-23(21(19)24(29)31-2)26-22(28)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12H,3,13-15H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYELZIISVKUYNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate](/img/structure/B2589059.png)

![4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B2589060.png)

![2-[4-[[4-(Hydroxymethyl)phenyl]methyl]piperazin-1-yl]acetonitrile](/img/structure/B2589062.png)

![2-[1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2589065.png)

![(E)-1-(3,4-dichlorophenyl)-3-(methoxyamino)-2-[(Z)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2589071.png)

![5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2589074.png)

![[1-[(1-Cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate](/img/structure/B2589076.png)